molecular formula C8H15ClN2O2 B602253 (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide CAS No. 102767-31-7

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

Cat. No.: B602253
CAS No.: 102767-31-7
M. Wt: 206.67
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Description

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide is a compound with a specific stereochemistry, indicated by the (S) configuration This compound is characterized by the presence of an amino group, a carbonyl group, and a chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-2-aminobutanoic acid as a starting material, which undergoes a series of reactions including chlorination and amidation to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohol derivatives, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide involves its interaction with specific molecular targets and pathways. The amino and carbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can also participate in various interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide include:

  • ®-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide
  • (S)-N-(1-Amino-1-oxobutan-2-yl)-4-bromobutanamide
  • (S)-N-(1-Amino-1-oxobutan-2-yl)-4-fluorobutanamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(2S)-2-(4-chlorobutanoylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNYRYTZPBHFT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145496
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102767-31-7
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102767-31-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(1-AMINO-1-OXOBUTAN-2-YL)-4-CHLOROBUTANAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8M8S76NM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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